UDP-D-glucose
Description
Significance of Nucleotide Sugars in Metabolism
Nucleotide sugars, such as UDP-D-glucose, are essential precursors for the synthesis of carbohydrates and their derivatives. nih.gov These molecules are the activated forms of monosaccharides, providing the necessary energy for glycosylation reactions, where a sugar moiety is transferred to an acceptor molecule. wikipedia.org This process is catalyzed by enzymes known as glycosyltransferases. wikipedia.org The diversity of nucleotide sugars allows for the synthesis of a wide range of polysaccharides, glycoproteins, and glycolipids, each with specific biological functions. These functions are critical for cellular processes, including cell wall formation, protein glycosylation, and signal transduction. In pathogenic bacteria, nucleotide sugars are crucial for the biosynthesis of cellular structures that help them evade the host's immune system. The vital role of nucleotide sugars and their metabolic pathways makes them potential targets for the development of new therapeutic drugs.
Central Role of this compound as a Glycosyl Donor
This compound stands out as the most common nucleotide sugar donor in glycosylation reactions. It serves as the primary glycosyl donor for the synthesis of a multitude of essential biomolecules. wikipedia.org In animals, it is the precursor for glycogen (B147801) synthesis, the main form of glucose storage. wikipedia.orgwou.edu In plants, this compound is the immediate precursor for the synthesis of cellulose, the primary component of the cell wall, and sucrose (B13894), the main transport sugar. biocyclopedia.comwikipedia.orglibretexts.org Furthermore, this compound is a precursor for the synthesis of UDP-galactose and UDP-glucuronic acid, which are subsequently used to create polysaccharides containing galactose and glucuronic acid. wikipedia.org It is also involved in the production of lipopolysaccharides and glycosphingolipids. wikipedia.orgnih.gov The versatility of this compound as a glycosyl donor highlights its central and indispensable role in the metabolism of carbohydrates across all forms of life. nih.gov
Evolutionary Conservation of this compound Metabolism
The metabolic pathways involving this compound are remarkably conserved across different domains of life, from bacteria to plants and mammals, underscoring their fundamental importance. nih.govcreative-enzymes.com The enzyme responsible for the synthesis of this compound, UDP-glucose pyrophosphorylase (UGPase), is found in all organisms. nih.gov While the prokaryotic and eukaryotic versions of this enzyme are evolutionarily unrelated, they perform the same essential function. nih.gov This convergent evolution highlights the critical need for this compound in cellular physiology. nih.gov The core processes of utilizing this compound for the synthesis of essential polymers like glycogen and cellulose, as well as for glycosylation reactions, are also broadly conserved, with homologous enzymes carrying out similar functions in diverse organisms. wikipedia.orgwikipedia.org This evolutionary conservation signifies the ancient origins and sustained importance of this compound metabolism in the fundamental operations of living cells. creative-enzymes.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24N2O17P2 |
|---|---|
Molecular Weight |
566.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14?/m1/s1 |
InChI Key |
HSCJRCZFDFQWRP-RDKQLNKOSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis of Udp D Glucose
Primary Biosynthetic Pathways
UDP-glucose pyrophosphorylase (UGPase), also known by its systematic name UTP:α-D-glucose-1-phosphate uridylyltransferase (EC 2.7.7.9), is a ubiquitous enzyme found across all domains of life portlandpress.comdiva-portal.orgnumberanalytics.comnih.govnih.govfrontiersin.orgcsic.esasm.org. In plants, UGPase plays a central role in carbohydrate metabolism, catalyzing the reversible conversion of glucose-1-phosphate and uridine (B1682114) triphosphate (UTP) into UDP-glucose and pyrophosphate (PPi) diva-portal.orgmdpi.comwikipedia.orgqmul.ac.uk.
The catalytic mechanism of UGPase involves an ordered sequential Bi Bi mechanism frontiersin.orgnih.govcsic.esnih.gov. Typically, UTP binds to the enzyme first, followed by glucose-1-phosphate frontiersin.orgnih.govcsic.es. The reaction proceeds via a nucleophilic attack by the phosphate (B84403) group of glucose-1-phosphate on the α-phosphate of UTP, resulting in the formation of UDP-glucose and pyrophosphate numberanalytics.comcsic.es. Magnesium ions (Mg²⁺) are essential cofactors, coordinating the phosphate groups of the substrates and facilitating the catalytic process numberanalytics.comnih.govfrontiersin.orgasm.orgmdpi.com.
UGPase exhibits high specificity for its primary substrates, glucose-1-phosphate and UTP researchgate.netportlandpress.comnumberanalytics.comfrontiersin.orgdiva-portal.orgnih.gov. While some studies indicate minor activities with other sugar-1-phosphates like fructose-1-phosphate (B91348) (Fru-1-P) or fructose-2-phosphate (Fru-2-P), and very low activity with galactose-1-phosphate (Gal-1-P), these are generally considered to be of limited physiological relevance compared to the high affinity for glucose-1-phosphate frontiersin.orgdiva-portal.orgresearchgate.net.
The principal substrates for the UDP-glucose pyrophosphorylase enzyme are α-D-glucose 1-phosphate (Glc-1-P) and uridine triphosphate (UTP) frontiersin.orgresearchgate.netportlandpress.comdiva-portal.orgnumberanalytics.comfrontiersin.orgcsic.esasm.orgmdpi.comwikipedia.orgqmul.ac.ukfrontiersin.org. These substrates are converted into UDP-glucose and pyrophosphate (PPi) in the forward reaction diva-portal.orgmdpi.comwikipedia.orgqmul.ac.uk.
The reaction catalyzed by UGPase is freely reversible diva-portal.orgmdpi.comwikipedia.org. The equilibrium constant for the reaction slightly favors the formation of glucose-1-phosphate and UTP diva-portal.orgnih.gov. However, the continuous hydrolysis of the pyrophosphate (PPi) product by cellular pyrophosphatases effectively removes PPi, thereby shifting the equilibrium and driving the reaction forward to favor UDP-glucose synthesis under physiological conditions frontiersin.orgwikipedia.org.
Sucrose (B13894) synthase (SuSy) is another significant enzyme involved in UDP-glucose metabolism in plants, particularly in sink tissues diva-portal.orgnih.govfrontiersin.orgdiva-portal.org. It catalyzes the reversible cleavage of sucrose, utilizing sucrose and a nucleoside diphosphate (B83284) (UDP or ADP) to produce fructose (B13574) and the corresponding nucleoside diphosphate-glucose nih.govfrontiersin.orgdiva-portal.orgpnas.orgwikipedia.orgfrontiersin.org.
The primary reaction catalyzed by SuSy involves sucrose and UDP:
Sucrose + UDP-glucose ↔ Fructose + UDP-glucose researchgate.netfrontiersin.orgdiva-portal.orgwikipedia.org
In plant sink tissues, SuSy plays a critical role by breaking down imported sucrose into fructose and UDP-glucose diva-portal.orgnih.govfrontiersin.orgdiva-portal.org. The UDP-glucose generated by SuSy serves as a substrate for various metabolic pathways, including the conversion to ADP-glucose for starch biosynthesis or for the synthesis of cell wall components frontiersin.orgdiva-portal.orgpnas.orgoup.com. The direction of the SuSy reaction is influenced by factors such as cellular metabolic state and pH, with sucrose synthesis favored at alkaline pH and sucrose cleavage at acidic pH frontiersin.org.
Data Tables
Table 1: Kinetic Parameters (Km values) for Plant UDP-Glucose Pyrophosphorylase (UGPase)
| Enzyme Source | Substrate | Km Value (mM) | Reference |
| Barley UGPase | Glucose-1-phosphate | 0.33 | nih.gov |
| Barley UGPase | UTP | 0.25 | nih.gov |
| Arabidopsis UGPase-1 | Glucose-1-phosphate | 0.03 - 0.14 | nih.gov |
| Arabidopsis UGPase-1 | UTP | 0.07 - 0.36 | nih.gov |
| Arabidopsis UGPase-2 | Glucose-1-phosphate | 0.07 - 0.36 | nih.gov |
| Arabidopsis UGPase-2 | UTP | 0.07 - 0.36 | nih.gov |
| General Plant UGPases | Glucose-1-phosphate/UTP | 0.1 - 1.0 | numberanalytics.com |
Table 2: Substrate Specificity of Plant UDP-Sugar Producing Pyrophosphorylases
| Enzyme | Glucose-1-phosphate (Glc-1-P) | Galactose-1-phosphate (Gal-1-P) | Fructose-1-phosphate (Fru-1-P) | Fructose-2-phosphate (Fru-2-P) | UDP-N-acetylglucosamine-1-phosphate (GlcNAc-1-P) | UDP-N-acetylgalactosamine-1-phosphate (GalNAc-1-P) |
| UGPase | High activity | Extremely low activity | Low activity (Km > 10 mM) | Low activity (Km > 10 mM) | Not detected | Not detected |
| USPase | High activity | Moderate activity | Moderate activity | Moderate activity | Not detected | Not detected |
| UAGPase2 | Moderate activity (Km 3.2 mM) | Not detected | Not detected | Not detected | High activity (Km 1 mM) | High activity (Km 1 mM) |
(Note: Km values for USPase and UAGPase2 are provided for context on their specificity, as found in references frontiersin.orgdiva-portal.org. UGPase's low activity with Fru-1-P and Fru-2-P is noted with Km values over 10 mM frontiersin.orgdiva-portal.orgresearchgate.net.)
Metabolic Pathways Involving Udp D Glucose
Glycogen (B147801) Metabolism
Glycogen, a branched polymer of glucose, is the primary form of glucose storage in animals and fungi. The synthesis and breakdown of glycogen are tightly regulated processes that are crucial for maintaining energy homeostasis. UDP-D-glucose is the immediate precursor for glycogen synthesis. researchgate.net
Role in Glycogenesis
Glycogenesis is the process of glycogen synthesis, where glucose molecules are added to the chains of glycogen for storage. This process occurs in the cytosol and requires energy from ATP and UTP. pharmacy180.com this compound is the direct substrate for the elongation of glycogen chains. inflibnet.ac.inaklectures.com The enzyme UDP-glucose pyrophosphorylase catalyzes the formation of this compound from glucose-1-phosphate and UTP. libretexts.orgyoutube.com The subsequent hydrolysis of the pyrophosphate byproduct drives this reaction forward, ensuring a steady supply of activated glucose for glycogen synthesis. aklectures.comlibretexts.org
Glycogen synthase is the key enzyme responsible for elongating the glycogen chains. libretexts.org It catalyzes the transfer of the glucosyl residue from this compound to the non-reducing end of a pre-existing glycogen chain, forming an α-1,4-glycosidic bond. inflibnet.ac.inwikipedia.org This enzyme can only add to an existing chain of at least four glucose residues and cannot initiate a new chain. researchgate.netpharmacy180.com
The activity of glycogen synthase is highly regulated by both allosteric mechanisms and covalent modification. wikipedia.org Glucose-6-phosphate acts as an allosteric activator, signaling that glucose levels are high and promoting glycogen synthesis. wikipedia.org Covalent modification through phosphorylation, often triggered by hormones like glucagon in response to low blood glucose, leads to the inactivation of glycogen synthase. wikipedia.org
| Enzyme | Substrate | Product | Function in Glycogenesis |
| UDP-glucose pyrophosphorylase | Glucose-1-phosphate, UTP | This compound, Pyrophosphate | Synthesizes the activated glucose donor for glycogen synthesis. inflibnet.ac.inlibretexts.org |
| Glycogen Synthase | This compound, (1,4-α-D-glucosyl)n | UDP, (1,4-α-D-glucosyl)n+1 | Elongates the glycogen chain by adding glucose units. libretexts.orgwikipedia.org |
Since glycogen synthase can only extend existing glycogen chains, the initiation of a new glycogen molecule requires a primer. This priming function is carried out by a protein called glycogenin. pharmacy180.comlibretexts.org Glycogenin is an enzyme that catalyzes its own glucosylation, a process known as autoglucosylation. pharmacy180.comquora.com It attaches the first glucose unit from this compound to a specific tyrosine residue on its own polypeptide chain. pharmacy180.com Glycogenin then continues to add a short chain of glucose residues (up to seven) from this compound, creating the initial primer. libretexts.org Once this primer is formed, glycogen synthase can then take over to elongate the glycogen chain. researchgate.netlibretexts.org
Interconversion with Glycogen Phosphorylase
While glycogen synthase utilizes this compound to build glycogen, glycogen phosphorylase is the key enzyme in glycogenolysis, the breakdown of glycogen. It catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds to release glucose-1-phosphate. Interestingly, this compound has been shown to act as an inhibitor of glycogen phosphorylase b. nih.gov It competes with the substrate, glucose-1-phosphate, for binding to the catalytic site of the enzyme. nih.gov Furthermore, this compound can also bind to the allosteric site of glycogen phosphorylase b. nih.gov This interaction highlights a reciprocal regulatory relationship where the substrate for glycogen synthesis can inhibit the primary enzyme of glycogen breakdown.
| Molecule | Interaction with Glycogen Phosphorylase b | Effect |
| This compound | Binds to the catalytic site | Competitive inhibition with glucose-1-phosphate. nih.gov |
| This compound | Binds to the allosteric site | Non-competitive inhibition with AMP. nih.gov |
Glycosylation Reactions
Glycosylation is the enzymatic process that attaches glycans (carbohydrates) to proteins, lipids, or other organic molecules. This compound is a precursor for the synthesis of other nucleotide sugars that are essential for these reactions. wikipedia.orgfrontiersin.org
N-Glycosylation of Proteins
N-linked glycosylation is a critical post-translational modification where an oligosaccharide is attached to the nitrogen atom of an asparagine residue in a protein. wikipedia.org This process is vital for protein folding, stability, and function. frontiersin.org this compound plays a crucial role in the synthesis of the precursor oligosaccharide that is transferred to the protein. wikipedia.org
Specifically, in the endoplasmic reticulum (ER), this compound is utilized by the enzyme UDP-glucose:glycoprotein (B1211001) glucosyltransferase (UGGT1). nih.gov UGGT1 acts as a quality control sensor for newly synthesized glycoproteins. nih.gov If a glycoprotein is not correctly folded, UGGT1 will transfer a glucose residue from this compound to the N-linked glycan. nih.gov This reglucosylation allows the misfolded protein to be recognized and retained in the ER for another round of folding, assisted by chaperones like calnexin and calreticulin. nih.gov This ensures that only properly folded proteins are transported out of the ER.
O-Glycosylation of Proteins and Lipids
O-glycosylation is a critical post-translational modification where a glycan is attached to the hydroxyl group of a serine or threonine residue in a protein, or to the hydroxyl group of a lipid. Uridine (B1682114) diphosphate (B83284) D-glucose (this compound) serves as a key precursor in these pathways, providing the glucose moiety for the initiation and elongation of glycan chains.
In protein O-glycosylation, the process is initiated by the transfer of N-acetylgalactosamine (GalNAc) to a serine or threonine residue. While this compound is not the direct donor in this initial step, it is the precursor for the synthesis of UDP-GalNAc through a series of enzymatic reactions. Furthermore, this compound can be directly involved in the elongation of the O-glycan chain. For instance, O-linked glucose is found on proteins in the endoplasmic reticulum, where it plays a role in protein folding and quality control.
In the context of lipid glycosylation, this compound is a direct donor for the synthesis of glucosylceramide, a fundamental component of glycosphingolipids. The enzyme glucosylceramide synthase catalyzes the transfer of glucose from this compound to ceramide. Glycosphingolipids are integral components of cell membranes and are involved in various cellular processes, including cell adhesion, signaling, and recognition.
A notable example of this compound's role in lipid modification is the glucosylation of plant sterols, catalyzed by the enzyme UDP-glucose sterol beta-D-glucosyltransferase (UDPG-SGTase). This plasma membrane-bound enzyme is crucial for regulating the levels of free sterols in the plant cell membrane, thereby influencing membrane fluidity and permeability nih.gov. The activity of UDPG-SGTase is highly dependent on its lipid environment, with negatively charged phospholipids significantly stimulating its function nih.gov.
Glycosylation of Secondary Metabolites
Glycosylation, the attachment of sugar moieties to other molecules, is a widespread phenomenon in plants that significantly impacts the properties of secondary metabolites. This process, primarily utilizing this compound as the sugar donor, enhances the solubility, stability, and bioavailability of these compounds, and can also alter their biological activity and subcellular localization embopress.orgnih.gov. The enzymes responsible for these transfers are UDP-glycosyltransferases (UGTs) nih.govresearchgate.net.
Flavonoids and Phenylpropanoids
Flavonoids and phenylpropanoids are large classes of plant secondary metabolites with diverse functions, including pigmentation, UV protection, and defense against pathogens. Glycosylation is a key step in their biosynthesis and metabolism nih.govnih.gov. UGTs catalyze the transfer of a glucose moiety from this compound to the hydroxyl groups of flavonoid aglycones, forming flavonoid glycosides nih.govresearchgate.netresearchgate.net. This modification increases their water solubility, facilitating their transport and storage in vacuoles nih.gov. The position and number of attached glucose units can vary, leading to a vast diversity of flavonoid glycosides with different biological activities researchgate.net. For instance, in the biosynthesis of the antidiabetic metabolite montbretin A, two specific UGTs, UGT77B2 and UGT709G2, are involved in the sequential glycosylation of myricetin using this compound nih.gov.
Similarly, phenylpropanoids, which include hydroxycinnamates, monolignols, and lignans, are often glycosylated. In Arabidopsis thaliana, a family of UGTs (UGT84A) is responsible for converting hydroxycinnamates into 1-O-beta-glucose esters researchgate.net. This glycosylation is thought to play a role in regulating the metabolic flux through the phenylpropanoid pathway and in the plant's response to UV-B radiation researchgate.net.
| Compound Class | Aglycone Example | Glycosyltransferase (Example) | UDP-Sugar Donor | Function of Glycosylation |
| Flavonoids | Myricetin | UGT77B2, UGT709G2 | This compound, UDP-rhamnose | Increased solubility, stability, and facilitates transport and storage. nih.govnih.gov |
| Phenylpropanoids | Hydroxycinnamates | UGT84A family | This compound | Regulation of metabolic flux, response to UV-B radiation. researchgate.net |
Steroids and Terpenoids
Steroids and terpenoids are lipid-soluble compounds that play crucial roles in plant growth, development, and defense. Glycosylation by UGTs converts these hydrophobic molecules into more water-soluble and less toxic forms. This compound is the primary sugar donor in these reactions.
Plant steroids, such as brassinosteroids, are glycosylated to regulate their hormonal activity. The enzyme UDP-glucose sterol beta-D-glucosyltransferase (UDPG-SGTase) catalyzes the glucosylation of various sterols at the plasma membrane nih.gov. This process is vital for maintaining sterol homeostasis and modulating membrane properties nih.gov.
Terpenoids, including monoterpenes, sesquiterpenes, and diterpenes, are also subject to glycosylation. In grape (Vitis vinifera), a UDP-glucose:monoterpenol β-d-glucosyltransferase (VvGT7) has been identified that glucosylates monoterpenols like geraniol and nerol nih.gov. This glycosylation renders the volatile terpenes non-volatile, contributing to the aroma potential of grapes and wine nih.gov. The resulting terpene glycosides can later release the aromatic compounds through enzymatic or acid hydrolysis nih.gov.
Hormone Conjugation
Plant hormones, or phytohormones, are signaling molecules that regulate various aspects of plant growth and development. Their activity is tightly controlled, in part, through conjugation with other molecules, including sugars. Glycosylation, with this compound as the predominant sugar donor, is a key mechanism for the reversible inactivation and storage of phytohormones researchgate.netnii.ac.jpfrontiersin.org.
UDP-glycosyltransferases (UGTs) catalyze the formation of hormone-glucose conjugates, which are generally biologically inactive researchgate.netnii.ac.jp. These conjugates can be stored in the vacuole or transported to other parts of the plant. When needed, the active hormone can be released by the action of glucosidases. This process of conjugation and deconjugation allows for the precise spatial and temporal regulation of hormone levels. Phytohormones that are known to be regulated by glycosylation include auxins, cytokinins, gibberellins, abscisic acid, and brassinosteroids embopress.orgresearchgate.netnii.ac.jp. For example, in rice, the activation of a UGT mediates auxin homeostasis by catalyzing the conjugation of indole-3-acetic acid (IAA) with glucose frontiersin.org.
Polysaccharide Biosynthesis
This compound is a central precursor for the biosynthesis of a wide array of polysaccharides, which are essential for structural integrity, energy storage, and various other cellular functions.
Plant Cell Wall Synthesis
The plant cell wall is a complex and dynamic structure primarily composed of cellulose, hemicelluloses, and pectins. The biosynthesis of these polysaccharides is heavily reliant on this compound as a primary building block and a precursor for other necessary nucleotide sugars biocyclopedia.combrainkart.comnih.govnih.govfrontiersin.orgnih.gov.
Cellulose , the most abundant biopolymer on Earth, is a linear chain of β-(1→4)-linked D-glucose residues brainkart.comwikipedia.org. The synthesis of cellulose is catalyzed by cellulose synthase complexes located in the plasma membrane brainkart.comwikipedia.org. These enzymes utilize this compound directly as the substrate, transferring glucose units to the growing cellulose chain biocyclopedia.combrainkart.comnih.gov. While early research debated the precise glucose donor, it is now well-established that this compound is the immediate precursor for cellulose synthesis in plants biocyclopedia.com. In some cases, sucrose (B13894) synthase can be closely associated with the cellulose synthase complex, directly channeling this compound from sucrose cleavage to cellulose synthesis, which is an energy-efficient mechanism pnas.org.
Hemicelluloses are a diverse group of polysaccharides that cross-link cellulose microfibrils. Their backbones are composed of various sugars, including xylose, mannose, galactose, and glucose. This compound serves as the precursor for the synthesis of the UDP-sugars required for hemicellulose biosynthesis, such as UDP-xylose and UDP-galactose nih.govresearchgate.net. For example, this compound is converted to UDP-D-glucuronic acid by UDP-glucose dehydrogenase, which is then decarboxylated to form UDP-D-xylose, a key component of xylans nih.govnih.govnih.gov.
Pectins are a complex set of polysaccharides rich in galacturonic acid. The backbone of pectin is primarily homogalacturonan, a polymer of α-(1→4)-linked D-galacturonic acid. This compound is the initial substrate for the synthesis of UDP-D-galacturonic acid, the activated form of galacturonic acid used by pectin synthases in the Golgi apparatus nih.govfrontiersin.orgresearchgate.net. This compound is first oxidized to UDP-D-glucuronic acid, which is then epimerized to UDP-D-galacturonic acid researchgate.net.
| Polysaccharide | Monomer(s) | Role of this compound | Key Enzyme(s) |
| Cellulose | β-(1→4)-D-glucose | Direct glucose donor biocyclopedia.combrainkart.comnih.gov | Cellulose synthase brainkart.comwikipedia.org |
| Hemicelluloses | Xylose, Mannose, Galactose, Glucose, etc. | Precursor for UDP-xylose, UDP-galactose, etc. nih.govresearchgate.net | UDP-glucose dehydrogenase, UDP-xylose synthase, etc. nih.govnih.govnih.gov |
| Pectins | Galacturonic acid, Rhamnose, Arabinose, Galactose | Precursor for UDP-galacturonic acid nih.govfrontiersin.orgresearchgate.net | UDP-glucose dehydrogenase, UDP-glucuronic acid 4-epimerase |
Cellulose Synthesis
Cellulose, a linear polymer of β-(1→4)-linked D-glucose units, is the most abundant biopolymer on Earth and the primary structural component of plant cell walls. The direct precursor for cellulose biosynthesis is this compound. libretexts.org
The polymerization of glucose from this compound into cellulose chains is catalyzed by the enzyme cellulose synthase (UDP-forming) (EC 2.4.1.12). wikiwand.comqmul.ac.uk This enzyme is part of a large, multi-subunit complex known as the cellulose synthase complex (CSC), which is embedded in the plasma membrane. libretexts.org In plants, these complexes are often referred to as "rosettes." pnas.org Each complex is believed to synthesize multiple glucan chains simultaneously, which then self-assemble into strong, crystalline microfibrils that provide tensile strength to the cell wall. libretexts.orgwikipedia.org
The synthesis of this compound itself is a critical upstream step, primarily catalyzed by UDP-glucose pyrophosphorylase (UGPase) , which facilitates the reversible reaction between glucose-1-phosphate and UTP. nih.govnih.gov In some tissues, sucrose synthase (SuSy) can also directly produce this compound from sucrose and UDP, providing a direct channel from photoassimilates to cellulose synthesis. nih.gov
| Enzyme | EC Number | Substrate | Product | Organism/Family |
|---|---|---|---|---|
| Cellulose synthase | 2.4.1.12 | This compound | Cellulose | Plants (CesA), Bacteria (BcsA) |
| UDP-glucose pyrophosphorylase (UGPase) | 2.7.7.9 | Glucose-1-phosphate, UTP | This compound, Pyrophosphate | Widespread in prokaryotes and eukaryotes |
Hemicellulose Synthesis
Hemicelluloses are a heterogeneous group of polysaccharides that cross-link cellulose microfibrils, forming a complex network that provides structural support to the plant cell wall. This compound is the ultimate precursor for the synthesis of the monosaccharide units that constitute various hemicelluloses, such as xylans and xyloglucans. frontiersin.org
The synthesis of hemicellulose precursors from this compound involves a series of enzymatic conversions:
UDP-D-xylose , the building block of xylan, is synthesized from this compound via the intermediate UDP-D-glucuronic acid. The enzyme UDP-glucose 6-dehydrogenase (EC 1.1.1.22) first oxidizes this compound to UDP-D-glucuronic acid. nih.govoup.com Subsequently, UDP-glucuronate decarboxylase (EC 4.1.1.35) catalyzes the decarboxylation of UDP-D-glucuronic acid to form UDP-D-xylose. nih.gov
UDP-D-galactose is formed through the epimerization of this compound by the enzyme UDP-glucose 4-epimerase (EC 5.1.3.2). frontiersin.org
UDP-L-rhamnose synthesis from this compound is a multi-step process initiated by enzymes like rhamnose synthase. nih.gov
These activated sugar nucleotides are then utilized by various glycosyltransferases to assemble the complex, branched structures of hemicelluloses within the Golgi apparatus. frontiersin.org
| Precursor Derived from this compound | Key Enzyme(s) in Precursor Synthesis | EC Number(s) | Hemicellulose Component |
|---|---|---|---|
| UDP-D-xylose | UDP-glucose 6-dehydrogenase, UDP-glucuronate decarboxylase | 1.1.1.22, 4.1.1.35 | Xylan, Xyloglucan |
| UDP-D-galactose | UDP-glucose 4-epimerase | 5.1.3.2 | Xyloglucan, Galactomannan |
| UDP-D-glucuronic acid | UDP-glucose 6-dehydrogenase | 1.1.1.22 | Glucuronoxylan |
Pectin Synthesis
Pectins are a family of complex acidic polysaccharides that form a gel-like matrix in the primary cell wall, influencing cell adhesion, porosity, and signaling. The most abundant pectic polysaccharide is homogalacturonan, a linear polymer of α-(1→4)-linked D-galacturonic acid. oup.com The synthesis of this crucial component relies on a precursor derived from this compound.
The pathway begins with the two-fold oxidation of this compound to UDP-D-glucuronic acid by UDP-glucose 6-dehydrogenase (EC 1.1.1.22). nih.govresearchgate.net This intermediate is then converted to UDP-D-galacturonic acid by the enzyme UDP-glucuronate 4-epimerase (EC 5.1.3.6). nih.govwikipedia.org
UDP-D-galacturonic acid serves as the activated sugar donor for the polymerization of the homogalacturonan backbone. This reaction is catalyzed by galacturonosyltransferases (GAUTs) , which belong to the glycosyltransferase family 8. oup.compnas.orgnih.gov Research has shown that GAUTs, such as GAUT1 and GAUT7 in Arabidopsis, often function as part of larger protein complexes within the Golgi apparatus to synthesize the pectic backbone. pnas.orgpnas.org
| Enzyme | EC Number | Reaction Catalyzed | Role in Pectin Synthesis |
|---|---|---|---|
| UDP-glucose 6-dehydrogenase | 1.1.1.22 | This compound → UDP-D-glucuronic acid | Formation of the initial precursor |
| UDP-glucuronate 4-epimerase | 5.1.3.6 | UDP-D-glucuronic acid ⇌ UDP-D-galacturonic acid | Formation of the direct donor for homogalacturonan |
| Galacturonosyltransferase (e.g., GAUT1) | e.g., 2.4.1.43 | Polymerization of galacturonic acid | Elongation of the pectin backbone |
Callose Synthesis
Callose is a β-(1→3)-glucan polymer that is rapidly synthesized and deposited at specific sites in plant cells in response to developmental cues and environmental stresses, such as wounding or pathogen attack. It plays roles in pollen tube growth, cell plate formation during cytokinesis, and as a temporary barrier.
Similar to cellulose, the direct substrate for callose synthesis is this compound. The polymerization is catalyzed by 1,3-beta-glucan synthase , more commonly known as callose synthase (EC 2.4.1.34). wikipedia.orgqmul.ac.uktandfonline.com
The reaction is as follows: UDP-glucose + [(1→3)-β-D-glucosyl]n ⇌ UDP + [(1→3)-β-D-glucosyl]n+1 wikipedia.org
Callose synthases are encoded by a family of genes (termed CalS or GSL for Glucan Synthase-Like) and, like cellulose synthases, are typically located in the plasma membrane. tandfonline.com Their activity is often tightly regulated, for instance by calcium ion concentration and various protein-protein interactions, allowing for the rapid and localized deposition of callose where needed. oup.com
Bacterial Cell Envelope Components
In bacteria, this compound is a vital precursor for the synthesis of key components of the cell envelope, which provides structural support and protection, and mediates interactions with the environment. Its roles in synthesizing lipopolysaccharides and capsular polysaccharides are particularly critical for many bacterial species, including pathogens.
Lipopolysaccharide (LPS) Synthesis
Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria, contributing to the structural integrity of the cell and acting as a potent endotoxin. LPS is typically composed of three domains: lipid A, a core oligosaccharide, and an O-antigen. This compound is a precursor for sugars in both the core and the O-antigen.
In the synthesis of the LPS core, glycosyltransferases utilize this compound to add the initial glucose residues to the inner core structure. For example, in Escherichia coli and Salmonella, the enzyme WaaG (a glucosyltransferase) adds a glucose unit from this compound to the heptose residues of the inner core.
Furthermore, this compound can be converted to other nucleotide sugars, such as UDP-D-galactose, which are then incorporated into the core or the repeating units of the O-antigen polysaccharide by specific glycosyltransferases. The synthesis of these nucleotide sugar precursors from this compound is a critical step in ensuring the structural diversity of LPS observed among different bacterial strains.
Capsular Polysaccharides
Many bacteria produce an extracellular layer of polysaccharides known as a capsule or slime layer. These capsular polysaccharides (CPS) play crucial roles in protecting the bacterium from desiccation, phagocytosis, and bacteriophage infection, and are often major virulence factors in pathogenic bacteria.
This compound is a central precursor in the synthesis of the repeating oligosaccharide units that make up the CPS. It can be directly incorporated as glucose or, more commonly, it is enzymatically converted into other essential sugar building blocks. A key conversion is the oxidation of this compound to UDP-D-glucuronic acid by UDP-glucose 6-dehydrogenase (EC 1.1.1.22). nih.govnih.govnih.gov This reaction is fundamental for the synthesis of capsules containing glucuronic acid, which is a common component of CPS in pathogens like Cryptococcus neoformans and Campylobacter jejuni. nih.govnih.govacs.org
In Cryptococcus neoformans, for instance, the UDP-glucose dehydrogenase has an apparent Km value of 1.5 mM for UDP-glucose. nih.gov The resulting UDP-D-glucuronic acid is then incorporated into the growing polysaccharide chain. Furthermore, UDP-D-glucuronic acid can be a precursor for UDP-D-xylose, another component of some bacterial capsules. nih.gov The regulation of enzymes like UDP-glucose dehydrogenase is critical for controlling the amount and composition of the capsule, thereby affecting the bacterium's interaction with its host. researchgate.net
| Enzyme | EC Number | Substrate | Product | Function in Capsule Synthesis | Example Organism |
|---|---|---|---|---|---|
| UDP-glucose 6-dehydrogenase | 1.1.1.22 | This compound | UDP-D-glucuronic acid | Provides glucuronic acid residues | Cryptococcus neoformans, Campylobacter jejuni |
| Glucosyltransferase | Varies (e.g., 2.4.x.x) | This compound | Elongated polysaccharide | Direct incorporation of glucose | Various bacteria |
Peptidoglycan Synthesis
Peptidoglycan, a critical component of the bacterial cell wall, is a polymer composed of repeating disaccharide units of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc). quora.com The synthesis of this complex structure begins in the cytoplasm with the formation of UDP-GlcNAc from fructose-6-phosphate. nih.gov UDP-GlcNAc serves as a direct precursor for the synthesis of UDP-MurNAc, a reaction that marks the first committed step in peptidoglycan biosynthesis. nih.gov
The cytoplasmic phase of peptidoglycan synthesis involves a series of enzymatic reactions that sequentially add amino acids to UDP-MurNAc, forming the UDP-MurNAc-pentapeptide, also known as Park's nucleotide. nih.gov This precursor molecule is then attached to a lipid carrier, undecaprenyl phosphate (B84403), at the cytoplasmic membrane by the enzyme MraY, yielding lipid I. Subsequently, MurG catalyzes the addition of a GlcNAc moiety from UDP-GlcNAc to lipid I, forming lipid II, the final peptidoglycan precursor. nih.gov Lipid II is then translocated across the cytoplasmic membrane to the periplasm, where the disaccharide-peptide units are polymerized into glycan strands and cross-linked to form the mature peptidoglycan sacculus. nih.gov UDP is released during the transfer of the sugar-peptide unit, highlighting the role of this compound as an activated carrier of glucose for this essential bacterial process. libretexts.orgyoutube.com
| Precursor | Enzyme Family | Key Intermediate | Final Product Component |
|---|---|---|---|
| This compound | Glucosyltransferases | UDP-GlcNAc, UDP-MurNAc | Peptidoglycan |
Fungal Cell Wall Synthesis
The fungal cell wall is a dynamic structure crucial for cell integrity, and its composition includes polysaccharides such as glucans and chitin. This compound is a fundamental precursor for the synthesis of β-(1,3)-D-glucan, a major structural component of the cell walls of many fungi, including pathogenic species like Candida albicans and Aspergillus fumigatus. nih.gov The synthesis of this linear polymer is catalyzed by the enzyme β-(1,3)-D-glucan synthase, which utilizes UDP-glucose as the substrate. nih.gov
In Aspergillus nidulans, the synthesis of another important cell wall polysaccharide, α-1,3-glucan, also relies on UDP-glucose. mdpi.com This substrate is synthesized by a homolog of UTP-glucose-1-phosphate uridylyltransferase. mdpi.com The regulation of UDP-glucose levels is critical for maintaining the balance of cell wall components. For instance, in Aspergillus fumigatus, a disruption in the enzyme phosphoglucose isomerase (PGI) leads to a significant reduction in intracellular UDP-glucose, resulting in decreased glucan content and increased chitin and glycoproteins. asm.org This highlights the tight regulation between central sugar metabolism and the biosynthesis of cell wall precursors derived from this compound. asm.org
| Precursor | Enzyme | Polysaccharide Product | Organism Example |
|---|---|---|---|
| This compound | β-(1,3)-D-glucan synthase | β-(1,3)-D-glucan | Candida albicans, Aspergillus fumigatus |
| This compound | α-1,3-glucan synthase (AgsB) | α-1,3-glucan | Aspergillus nidulans |
Glycosaminoglycan (GAG) Synthesis in Animals
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix in animals. The synthesis of GAGs relies on the availability of nucleotide sugar precursors, with this compound playing a central role in the formation of several of these building blocks. nih.govfrontiersin.org
Hyaluronan, also known as hyaluronic acid, is a unique GAG that is not sulfated and is synthesized at the plasma membrane. nih.gov Its synthesis requires two nucleotide sugar precursors: UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govresearchgate.net UDP-GlcA is produced through the NAD+-dependent oxidation of this compound by the enzyme UDP-glucose dehydrogenase (UGDH). nih.govnih.govnih.gov This enzymatic step is a critical control point in hyaluronan synthesis. nih.gov The hyaluronan synthases (HAS) are bifunctional glycosyltransferases that polymerize the alternating GlcNAc and GlcA residues from their respective UDP-sugar donors into the growing hyaluronan chain, which is then extruded into the extracellular space. oup.com
Heparan sulfate and chondroitin (B13769445) sulfate are sulfated GAGs that are attached to core proteins to form proteoglycans. frontiersin.orgnih.gov Their synthesis also depends on UDP-derived sugars. The backbone of these GAGs is initiated by the formation of a tetrasaccharide linkage region attached to a serine residue of the core protein. openbiochemistryjournal.com This process begins with the transfer of xylose from UDP-xylose, which is a decarboxylated product of UDP-GlcA, itself derived from this compound. nih.govopenbiochemistryjournal.com
The elongation of the chondroitin sulfate chain involves the alternating addition of glucuronic acid and N-acetylgalactosamine (GalNAc) from their UDP-sugar donors. frontiersin.org UDP-GalNAc is formed from UDP-GlcNAc through the action of an epimerase. nih.gov Similarly, heparan sulfate synthesis utilizes UDP-GlcA and UDP-GlcNAc for the elongation of its polysaccharide chain. nih.gov Therefore, this compound is the ultimate precursor for the glucuronic acid and xylose components of these important proteoglycans. nih.govfrontiersin.org
| GAG | This compound Derived Precursors | Key Enzymes |
|---|---|---|
| Hyaluronan | UDP-glucuronic acid | UDP-glucose dehydrogenase, Hyaluronan synthase |
| Heparan Sulfate | UDP-glucuronic acid, UDP-xylose | UDP-glucose dehydrogenase, Glycosyltransferases |
| Chondroitin Sulfate | UDP-glucuronic acid, UDP-xylose | UDP-glucose dehydrogenase, Glycosyltransferases |
Other Key Conversions and Pathways
The Leloir pathway is the primary metabolic route for the catabolism of D-galactose. wikipedia.orgtuscany-diet.net This pathway converts galactose into glucose-1-phosphate, which can then enter mainstream glucose metabolism. This compound is a central molecule in this pathway. wikipedia.org The key steps of the Leloir pathway are as follows:
Phosphorylation of Galactose: Galactose is first phosphorylated by galactokinase to form galactose-1-phosphate. wikipedia.org
Formation of UDP-galactose: Galactose-1-phosphate uridylyltransferase catalyzes the transfer of a UMP moiety from this compound to galactose-1-phosphate, resulting in the formation of UDP-galactose and glucose-1-phosphate. wikipedia.orgpathbank.org
Epimerization to UDP-glucose: UDP-galactose is then converted back to this compound by UDP-galactose 4-epimerase. This epimerization reaction allows the galactose moiety to be converted into a glucose moiety, which can then be utilized in various metabolic pathways. wikipedia.orgpathbank.orgnih.gov
The this compound produced in this final step can be recycled by the transferase reaction, allowing for the continuous metabolism of galactose. wikipedia.org The Leloir pathway is reversible, enabling the synthesis of UDP-galactose from this compound when needed for the biosynthesis of glycoproteins and glycolipids. tuscany-diet.net
| Step | Enzyme | Reactants | Products |
|---|---|---|---|
| 1 | Galactokinase | Galactose, ATP | Galactose-1-phosphate, ADP |
| 2 | Galactose-1-phosphate uridylyltransferase | Galactose-1-phosphate, this compound | UDP-galactose, Glucose-1-phosphate |
| 3 | UDP-galactose 4-epimerase | UDP-galactose | This compound |
Trehalose (B1683222) Biosynthesis
Trehalose, a non-reducing disaccharide, is synthesized from this compound and glucose-6-phosphate in a widely distributed two-step enzymatic pathway. This canonical pathway is prevalent in a vast array of organisms, including eubacteria, archaea, fungi, plants, and insects. nih.govnih.gov
The initial and rate-limiting step is catalyzed by the enzyme trehalose-6-phosphate synthase (TPS) . This enzyme facilitates the transfer of a glucosyl residue from this compound to glucose-6-phosphate, yielding trehalose-6-phosphate (T6P) and uridine diphosphate (UDP). nih.govnih.govoup.comresearchgate.net The second and final step involves the dephosphorylation of T6P by trehalose-6-phosphate phosphatase (TPP) , which produces trehalose and inorganic phosphate. nih.govnih.gov In the yeast Saccharomyces cerevisiae, these two enzymes, Tps1 and Tps2, are part of a larger enzymatic complex that also includes two other proteins, Tsl1 and Tps3, which contribute to the stability of the complex. oup.com
The biosynthesis of trehalose is intrinsically linked with other major metabolic pathways, such as glycolysis and the pentose phosphate pathway, due to its utilization of common substrates. nih.gov Specifically, both trehalose and glycogen biosynthesis pathways utilize this compound as a fundamental building block. oup.com
Table 1: Key Enzymes in Trehalose Biosynthesis from this compound
| Enzyme | Abbreviation | Substrates | Products |
| Trehalose-6-phosphate synthase | TPS | This compound, Glucose-6-phosphate | Trehalose-6-phosphate, UDP |
| Trehalose-6-phosphate phosphatase | TPP | Trehalose-6-phosphate | Trehalose, Inorganic Phosphate |
UDP-Glucuronic Acid Biosynthesis via UDP-glucose Dehydrogenase (UGDH)
UDP-glucuronic acid (UDP-GlcUA) is a critical precursor for the synthesis of various polysaccharides, including glycosaminoglycans like hyaluronan, heparin, and chondroitin sulfate. nih.gov It is synthesized through the oxidation of this compound, a reaction catalyzed by the NAD+-dependent enzyme UDP-glucose dehydrogenase (UGDH) . nih.govnih.govtandfonline.comwikipedia.org This enzymatic conversion is a key step in numerous detoxification pathways and plays a significant role in the biosynthesis of the plant cell wall. nih.govtandfonline.com
The catalytic mechanism of UGDH has been the subject of extensive investigation and is understood to proceed through a series of well-defined steps without the release of the intermediate aldehyde. nih.gov The reaction is a four-electron oxidation that occurs in two successive NAD+-dependent steps. nih.govnih.gov
The proposed mechanism involves the following key events:
First Oxidation: The reaction is initiated by the transfer of a hydride from the C6 position of this compound to NAD+, forming an enzyme-bound aldehyde intermediate and NADH. ijbs.com
Thiohemiacetal Formation: A conserved cysteine residue in the active site of UGDH acts as a catalytic nucleophile, attacking the newly formed aldehyde. nih.govijbs.com This results in the formation of a covalent thiohemiacetal intermediate. ijbs.com
Second Oxidation: The thiohemiacetal intermediate is then oxidized in a second NAD+-dependent step, leading to the formation of a thioester intermediate and another molecule of NADH. nih.govijbs.com
Hydrolysis: The final step is the irreversible hydrolysis of the thioester intermediate, which releases UDP-glucuronic acid and regenerates the free enzyme. ijbs.com
An alternative mechanism has been proposed that bypasses the formation of a distinct aldehyde intermediate, suggesting a direct NAD+-dependent bimolecular nucleophilic substitution (SN2) reaction for the first oxidation step. nih.govijbs.com However, the mechanism involving the thiohemiacetal and thioester intermediates is widely supported by experimental evidence. nih.govijbs.com
Table 2: Proposed Intermediates in the UGDH Catalytic Cycle
| Intermediate | Description |
| Enzyme-bound Aldehyde | Formed after the first NAD+-dependent oxidation of the C6 alcohol. |
| Thiohemiacetal | Result of the nucleophilic attack of a catalytic cysteine on the aldehyde intermediate. |
| Thioester | Formed after the second NAD+-dependent oxidation of the thiohemiacetal. |
The activity of UDP-glucose dehydrogenase is subject to allosteric regulation, most notably through feedback inhibition by downstream products. acs.org The primary feedback inhibitor of UGDH is UDP-xylose (UDP-Xyl) , a pentose sugar precursor that is synthesized from UDP-glucuronic acid. acs.orgnih.govnih.govresearchgate.net
UDP-Xyl competes with the substrate, this compound, for binding to the active site of the enzyme. acs.orgnih.gov Upon binding, UDP-Xyl induces a conformational change in the enzyme, triggering an allosteric switch that alters the structure of the intersubunit interface. acs.orgnih.gov This leads to the formation of a stable but inactive hexameric form of the enzyme. acs.orgnih.gov This feedback mechanism allows the cell to regulate the flux of UDP-sugars and maintain a balanced pool of these essential precursors for polysaccharide biosynthesis. researchgate.net In some organisms, UGDH activity can also be inhibited by NADH, one of the products of the reaction. nih.gov
UDP-glucuronic acid serves as a pivotal precursor for the biosynthesis of other important UDP-sugars, primarily UDP-xylose and UDP-arabinose. tandfonline.com These nucleotide sugars are essential building blocks for the synthesis of hemicelluloses and pectins in the plant cell wall, as well as for the formation of various glycans in other organisms. tandfonline.comnih.gov
UDP-Xylose Biosynthesis: UDP-xylose is formed through the decarboxylation of UDP-glucuronic acid. tandfonline.comnih.gov This reaction is catalyzed by the enzyme UDP-xylose synthase (UXS) , also known as UDP-glucuronic acid decarboxylase. nih.govnih.gov The synthesis of UDP-xylose can occur in both the cytosol and in membrane-bound compartments. nih.gov
UDP-Arabinose Biosynthesis: UDP-arabinose is synthesized from UDP-xylose through an epimerization reaction at the C4 position. tandfonline.comnih.gov This reversible interconversion is catalyzed by the enzyme UDP-xylose 4-epimerase (UXE) . nih.govpnas.org In plants, the de novo synthesis of UDP-arabinose predominantly occurs in the Golgi lumen, following the sequential conversion of UDP-glucose to UDP-glucuronic acid and then to UDP-xylose. pnas.org
Table 3: Downstream Products of UDP-Glucuronic Acid Metabolism
| Product | Precursor | Key Enzyme |
| UDP-Xylose | UDP-Glucuronic Acid | UDP-xylose synthase (UXS) |
| UDP-Arabinose | UDP-Xylose | UDP-xylose 4-epimerase (UXE) |
Cellular and Organismal Roles
Contributions to Growth and Development
Fungal Morphogenesis and Virulence
UDP-D-glucose is indispensable for the structural integrity and developmental processes of fungi, playing a crucial role in the synthesis of essential cell wall components. These components, such as β-(1,3)-glucan and mannans, are vital for maintaining fungal morphology, mediating interactions with host environments, and contributing to pathogenicity.
In Candida albicans, a significant human fungal pathogen, the enzyme UDP-glucose 4,6-dehydratase, encoded by the GAL102 gene, is critical. Its inactivation leads to alterations in cell wall mannan (B1593421) composition, compromising cell wall integrity and significantly reducing virulence. Mutant strains exhibit increased sensitivity to antifungal drugs and cell wall destabilizing agents, along with impaired biofilm formation and attenuated host immune responses plos.orgnih.govnih.gov. Similarly, the enzyme Glucose-6-phosphate isomerase (PGI), which is upstream of UDP-glucose biosynthesis, influences fungal morphogenesis, virulence, and stress tolerance in species like Aspergillus fumigatus and Cryptococcus neoformans nih.gov. The enzyme UDP-glucose pyrophosphorylase (UGP) is also essential for UDP-glucose production, which is a key precursor for fungal cell wall polysaccharides in organisms such as Aspergillus nidulans portlandpress.comnih.govresearchgate.net. The synthesis of β-(1,3)-glucan, a major fungal cell wall polysaccharide, directly utilizes UDP-glucose as a substrate for glucan synthase asm.orgoup.com.
Table 1: Key Roles of UDP-glucose Metabolism in Fungal Morphogenesis and Virulence
| Enzyme/Process | Role in Fungi | Affected Fungal Species | Phenotypic Impact | Citation(s) |
| β-(1,3)-glucan synthesis | UDP-glucose serves as the substrate for β-(1,3)-glucan synthase. | S. cerevisiae, C. albicans, A. fumigatus, C. neoformans | Essential for cell wall structure and integrity. | asm.orgoup.com |
| UDP-glucose 4,6-dehydratase (GAL102 in C. albicans) | Affects cell wall mannan composition, integrity, and virulence. | Candida albicans | Increased sensitivity to antifungals, reduced virulence, altered biofilm formation. | plos.orgnih.govnih.gov |
| PGI (Glucose-6-phosphate isomerase) | Precursor for UDP-glucose synthesis; influences morphogenesis and virulence. | A. fumigatus, C. neoformans, F. graminearum, A. flavus | Affects morphogenesis, stress tolerance, and virulence. | nih.gov |
| UDP-glucose pyrophosphorylase (UGP) | Biosynthesis of UDP-glucose, a precursor for cell wall polysaccharides. | Aspergillus nidulans, Saccharomyces cerevisiae | Essential for UDP-glucose production and cell wall formation. | portlandpress.comnih.govresearchgate.net |
Bacterial Cell Cycle and Osmotolerance
In bacteria, this compound plays a critical role in coordinating cell division with nutrient availability and growth rate, thereby influencing cell size and cycle progression. It also contributes to osmotolerance and cellular stress responses.
In Bacillus subtilis and Escherichia coli, UDP-glucose acts as an intracellular signal. Under nutrient-rich conditions, elevated levels of UDP-glucose lead to the activation of specific glucosyltransferases (UgtP in B. subtilis, OpgH in E. coli). These enzymes interact with FtsZ, a key protein in the bacterial cell division machinery, inhibiting its polymerization and delaying cell division. This mechanism ensures that cells reach an appropriate size before dividing, accommodating increased DNA content during rapid growth nih.govresearchgate.netasm.orgoup.complos.orgnih.govfrontiersin.org. Conversely, under nutrient-poor conditions, lower UDP-glucose levels reduce this inhibitory effect, allowing division to proceed.
Furthermore, UDP-glucose is linked to osmotolerance in E. coli. Genes involved in trehalose (B1683222) biosynthesis, which utilize UDP-glucose, are induced under osmotic and heat stress conditions, suggesting a role for UDP-glucose metabolism in cellular protection against environmental challenges asm.org. The enzyme UDP-glucose pyrophosphorylase (UGP), responsible for UDP-glucose synthesis, is also implicated in osmotolerance and the coordination of cell size and the bacterial cell cycle csic.esresearchgate.netnih.gov.
Table 2: Roles of UDP-glucose in Bacterial Cell Cycle Regulation and Osmotolerance
| Bacterial Species | Role of UDP-glucose | Mechanism/Protein Involved | Effect | Citation(s) |
| Bacillus subtilis | Cell size and division coordination | Accumulation signals nutrient availability, inhibits FtsZ via UgtP. | Increased cell size, delayed division. | nih.govasm.orgnih.govfrontiersin.org |
| Escherichia coli | Cell size and division coordination | Accumulation signals nutrient availability, inhibits FtsZ via OpgH. | Increased cell size, delayed division. | researchgate.netoup.complos.org |
| Escherichia coli | Osmotolerance and stress response | Trehalose biosynthesis (otsAB genes) induced under osmotic and heat stress. | Cellular protection against environmental challenges. | asm.org |
| Escherichia coli | Cell cycle coordination and osmotolerance | Linked to osmotolerance and cell size control. | General role in cell physiology and adaptation to osmotic stress. | csic.esresearchgate.net |
Involvement in Inter-organelle and Intracellular Transport of Nucleotide Sugars
The proper functioning of glycosylation pathways, essential for protein modification and the synthesis of complex carbohydrates, relies on the efficient transport of nucleotide sugars from their site of synthesis in the cytosol to the lumen of intracellular organelles like the endoplasmic reticulum (ER) and Golgi apparatus. This compound is a key substrate that must be translocated by specific transporter proteins, known as Nucleotide Sugar Transporters (NSTs), which are typically multi-spanning membrane proteins scielo.brannualreviews.orgoup.commdpi.comnih.govnih.gov.
Table 3: UDP-glucose Transport into Cellular Organelles
| Organelle | Transporter Type/Name | Substrate(s) Transported | Organism | Citation(s) |
| Endoplasmic Reticulum (ER) | Putative vesicular transporter (SLC35D3) | UDP-glucose, CMP-sialic acid | Human | elifesciences.org |
| ER | AtUTr1 | UDP-glucose | Arabidopsis thaliana | scielo.br |
| Golgi Apparatus | OsNST1 | UDP-glucose (primarily) | Rice | pnas.org |
| ER/Golgi | General Nucleotide Sugar Transporters (NSTs) | Various nucleotide sugars including UDP-glucose | Eukaryotes | scielo.brannualreviews.orgmdpi.comnih.govnih.gov |
| ER | UDP-glucose transporter in ER-containing microsomes | UDP-glucose | Saccharomyces cerevisiae | nih.gov |
List of Compounds Mentioned:
this compound
UDP-galactose
UDP-N-acetylglucosamine (UDP-GlcNAc)
GDP-mannose (GDP-Man)
UDP-galactopyranose
UDP-glucuronic acid (UDP-GlcA)
UDP-xylose (UDP-Xyl)
UDP-L-rhamnose
CMP-sialic acid
UDP-N-acetylgalactosamine (UDP-GalNAc)
UDP-arabinofuranose (UDP-Araf)
UDP-arabinose (UDP-Arap)
UDP-galacturonic acid (UDP-GalA)
Glucose-1-phosphate (Glc1P)
Glucose-6-phosphate (G6P)
Uridine (B1682114) triphosphate (UTP)
Pyrophosphate (PPi)
Trehalose-6-phosphate (T6P)
Trehalose
β-(1,3)-glucan
Mannans
Chitin
Galactomannan
Galactosaminogalactan
Genetic and Molecular Basis of Udp D Glucose Metabolism
Genes Encoding UDP-D-glucose Metabolizing Enzymes
The synthesis and interconversion of this compound are catalyzed by several key enzymes, each encoded by specific genes or gene families. The primary enzymes involved are this compound pyrophosphorylase (UGPase), sucrose (B13894) synthase (SuSy), and this compound dehydrogenase (UGDH).
This compound Pyrophosphorylase (UGPase) , encoded by UGPase or galU genes, catalyzes the reversible reaction between glucose-1-phosphate (Glc-1-P) and uridine (B1682114) triphosphate (UTP) to produce this compound and pyrophosphate. diva-portal.orgnih.gov This is a primary route for de novo this compound synthesis, particularly in source tissues like leaves. researchgate.net In prokaryotes, the gene is commonly referred to as galU. nih.govuniprot.org Plants typically possess a small family of UGPase genes, often encoding distinct isoforms localized in the cytoplasm or chloroplasts. researchgate.netoup.com For instance, Arabidopsis has been found to have two genes encoding UGPase, while rice also has two identified UGPase genes, UGP1 and UGP2. diva-portal.orgfrontiersin.org
Sucrose Synthase (SuSy) , encoded by SuSy (or SUS) genes, provides an alternative route to this compound, primarily in sink tissues. frontiersin.org This enzyme catalyzes the reversible cleavage of sucrose in the presence of uridine diphosphate (B83284) (UDP) to yield fructose (B13574) and this compound. frontiersin.org This reaction directly links the primary transport sugar, sucrose, to the metabolic pathways requiring activated glucose. Plant SUS gene families are typically small, containing four to seven members with distinct structures and expression patterns. frontiersin.org
This compound Dehydrogenase (UGDH) , encoded by UGDH genes, catalyzes the irreversible NAD+-dependent two-fold oxidation of this compound to produce UDP-D-glucuronic acid (UDP-GlcA). nih.govfrontiersin.org This reaction is a critical branch point, committing this compound to the biosynthesis of cell wall matrix polysaccharides such as hemicellulose and pectin. nih.govd-nb.info The UGDH gene family in plants is generally small; for example, Arabidopsis has four functional UGDH genes. d-nb.infooup.com
Table 1: Key Genes in this compound Metabolism
| Gene Name(s) | Enzyme Encoded | Catalytic Reaction | Primary Role in Metabolism | Organism Examples |
|---|---|---|---|---|
| UGPase, galU | This compound Pyrophosphorylase (UGPase) | Glucose-1-Phosphate + UTP ↔ this compound + PPi | De novo synthesis of this compound | Plants, Animals, Bacteria nih.govnih.gov |
| SuSy, SUS | Sucrose Synthase (SuSy) | Sucrose + UDP ↔ this compound + Fructose | This compound formation from sucrose in sink tissues | Plants frontiersin.orgmdpi.com |
| UGDH | This compound Dehydrogenase (UGDH) | This compound + 2 NAD+ + H₂O → UDP-D-glucuronic acid + 2 NADH + 2 H+ | Synthesis of UDP-GlcA for cell wall polysaccharides | Plants, Animals frontiersin.orgmapmygenome.inwikipedia.org |
Gene Regulation and Expression Patterns
The expression of genes involved in this compound metabolism is intricately regulated by a variety of internal and external signals, ensuring that the supply of this compound matches metabolic demand. This regulation occurs at the transcriptional level and is often tissue-specific and responsive to environmental conditions.
UGPase Gene Regulation: In plants like Arabidopsis and poplar, the expression of UGPase genes is upregulated by several factors, including light exposure, cold, sucrose feeding, and phosphate (B84403) (Pi) deficiency. diva-portal.orgdiva-portal.org The regulation appears to be a complex interplay of signals from Pi status, sugar content, and light/dark conditions. diva-portal.orgdiva-portal.org For example, in cotton, GhUGP transcription is influenced by sucrose, light, low temperature, and ethylene. cricaas.com.cn In rice, UGP1 is expressed ubiquitously but at much higher levels than UGP2. frontiersin.org
SuSy Gene Regulation: SuSy genes exhibit differential expression patterns, which are often associated with sink strength and developmental stage. For instance, in tobacco, using a tandem repeat cauliflower mosaic virus 35S promoter led to stronger SuSy expression in leaves, while a xylem-localized 4CL promoter resulted in the highest expression in stem tissue. nih.govresearchgate.net The expression of SuSy genes is also known to be responsive to stress conditions, such as drought and hypoxia, where it plays a role in maintaining energy and carbon supply. mdpi.com
UGDH Gene Regulation: Expression of UGDH genes is tightly correlated with growth and cell wall biosynthesis. In Arabidopsis, reporter gene analyses show UGDH expression is prominent in growing tissues. d-nb.infooup.com The four functional UGDH isoforms in Arabidopsis display distinct tissue-specific expression patterns throughout development, with UGD2 and UGD3 being predominantly expressed in etiolated seedlings. d-nb.info In poplar, UGDH expression is highest in developing xylem and young leaves, and studies suggest its regulation may be linked to an osmoticum-dependent pathway. diva-portal.orgnih.gov In humans, UGDH gene expression is upregulated by transforming growth factor-beta and downregulated by hypoxia. wikipedia.org
Table 2: Regulation and Expression of this compound Metabolizing Genes
| Gene | Regulatory Factors (Upregulation) | Expression Patterns |
|---|---|---|
| UGPase | Light, Sucrose, Cold, Phosphate deficiency, Ethylene diva-portal.orgdiva-portal.orgcricaas.com.cn | Ubiquitous expression, with specific isoforms showing tissue-specific levels (e.g., leaves, flowers, roots). frontiersin.orgcricaas.com.cn |
| SuSy | High sink demand, Hypoxia, Drought frontiersin.orgmdpi.com | Predominantly in sink tissues (e.g., stems, roots, developing seeds), phloem companion cells. mdpi.comnih.gov |
| UGDH | Growth signals, Transforming growth factor-beta (humans) d-nb.infowikipedia.org | Highly expressed in actively growing tissues and developing vascular systems (e.g., young leaves, xylem). d-nb.infodiva-portal.orgnih.gov |
Genetic Studies and Mutants
The critical roles of this compound metabolizing enzymes have been elucidated through the study of genetic mutants, including knockout, knockdown (antisense/RNAi), and overexpression lines. These studies have revealed the profound impact of altered this compound levels on growth, development, and stress tolerance.
Mutants in UGPase/galU Genes: In bacteria, deletion of the galU gene results in an inability to ferment galactose and can lead to reduced virulence and increased sensitivity to detergents and antimicrobial agents. nih.govresearchgate.net In Arabidopsis, a double mutant with silenced AtUGP1 and AtUGP2 genes exhibited a significant reduction in this compound content, leading to severe growth defects and male sterility due to impaired callose deposition during pollen development. nih.govfrontiersin.org Similarly, silencing the UGP1 gene in rice resulted in male sterility and chalky endosperm. frontiersin.org Conversely, overexpression of a cotton UGPase gene in Arabidopsis led to increased plant height, growth rate, and higher contents of soluble sugars and cellulose. cricaas.com.cn In cultured fibroblast cells, a point mutation in the UGPase gene causing chronically low this compound levels resulted in the inactivation of glycogen (B147801) synthase and very low glycogen stores. nih.gov
Mutants in UGDH Genes: Given its essential role in providing precursors for the cell wall, mutations in UGDH genes can have severe consequences. In Arabidopsis, a double mutant for ugd2 and ugd3 displays defects in seedling development, slow growth, dwarfism, and a low seed-set rate, highlighting the importance of these enzymes for cell wall integrity. frontiersin.org Overexpression of a cotton UGDH gene (GH_D12G1806) in Arabidopsis resulted in longer root lengths. frontiersin.org
Table 3: Phenotypes of Mutants in this compound Metabolism Genes
| Organism | Gene(s) Modified | Type of Mutation | Observed Phenotype(s) |
|---|---|---|---|
| Escherichia coli | galU | Deletion | Unable to ferment galactose; altered lipopolysaccharide structure. nih.gov |
| Arabidopsis thaliana | AtUGP1 / AtUGP2 | Double knockdown | Reduced this compound, severe growth defects, male sterility. nih.gov |
| Oryza sativa (Rice) | UGP1 | RNAi silencing | Male sterility, chalky endosperm. frontiersin.org |
| Nicotiana tabacum (Tobacco) | SuSy / UGPase | Overexpression | Increased height growth, increased soluble carbohydrates, increased total biomass. nih.gov |
| Arabidopsis thaliana | ugd2 / ugd3 | Double mutant | Defective seedling development, slow growth, dwarfism, low seed-set. frontiersin.org |
| Fibroblast cells | UGPase | Point mutation | Chronically low this compound, inactivation of glycogen synthase, low glycogen levels. nih.gov |
Research Methodologies and Applications
Metabolic Engineering Strategies for Enhanced Production
Metabolic engineering offers powerful strategies to increase the intracellular pool of UDP-glucose, thereby enhancing the production of valuable downstream products such as oligosaccharides, polysaccharides, and glycosylated compounds. These strategies typically involve the overexpression of key biosynthetic enzymes or the redirection of metabolic flux.
A common approach to boost UDP-glucose production is the overexpression of rate-limiting enzymes in its synthesis pathway. In Escherichia coli, the enzymes phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU) are frequently targeted for overexpression. This strategy has been shown to significantly increase the carbon flux towards UDP-glucose, leading to substantial improvements in the yield of UDP-glucose-derived products. For example, engineering the UDP-glucose synthesis pathway by overexpressing Pgm and GalU resulted in an eight-fold increase in the synthesis of UDP-galactose derived disaccharides compared to control strains researchgate.netnih.gov. Similarly, in Corynebacterium glutamicum, metabolic engineering strategies have been employed to enhance UDP-N-acetylglucosamine (UDP-GlcNAc) accumulation, a related activated sugar nucleotide frontiersin.org. In contrast, the overexpression of UDP-glucose dehydrogenase (UGDH) in E. coli has sometimes led to decreased production of downstream products like K5 polysaccharide, indicating that cellular metabolism is tightly regulated and that increasing one precursor pool can have complex effects by potentially limiting other essential pathways portlandpress.comnih.gov. For production from sucrose (B13894), semirational engineering of sucrose synthase (SuSy) has been employed to enhance UDP-glucose synthesis efficiency, demonstrating a 2.2-fold increase in enzyme activity nih.govacs.org.
| Organism | Target Enzyme(s) | Strategy | Resulting Product/Yield Improvement | Reference |
| E. coli | Phosphoglucomutase (Pgm), UDP-glucose pyrophosphorylase (GalU) | Overexpression | 8-fold increase in UDP-galactose derived disaccharides researchgate.netnih.gov | researchgate.netnih.govmdpi.com |
| E. coli | UDP-glucose dehydrogenase (UGDH) | Overexpression | Decreased K5 polysaccharide production (due to metabolic regulation) portlandpress.comnih.gov | portlandpress.comnih.gov |
| E. coli | Sucrose Synthase (SuSy) | Semirational engineering | 2.2-fold increase in enzyme activity for UDP-glucose production from sucrose nih.govacs.org | nih.govacs.org |
| C. glutamicum | Enzymes in UDP-GlcNAc pathway (e.g., GlmS, GlmU) | Metabolic engineering | Enhanced accumulation of UDP-GlcNAc frontiersin.org | frontiersin.org |
Beyond enzyme overexpression, metabolic engineering strategies also focus on diverting carbon flux towards UDP-glucose synthesis by eliminating or downregulating competing metabolic pathways. This approach aims to maximize the availability of precursors for UDP-glucose production. For instance, in E. coli engineered for Lacto-N-fucopentaose I (LNFP I) synthesis, the knockout of otsA (trehalose-6-phosphate synthase) and ugd (UDP-glucose dehydrogenase) genes was performed to conserve UDP-glucose by blocking its conversion into trehalose (B1683222) and UDP-glucuronic acid, respectively acs.org. In another example, for heparosan biosynthesis in E. coli, genes such as zwf, pfkAB, pgi, and fbaA were knocked out to establish a tripartite carbon allocation system, directing glycerol (B35011) for biomass, glucose for UDP-glucuronic acid, and fructose (B13574) for UDP-N-acetylglucosamine, thereby optimizing precursor pools mdpi.com. These strategies highlight the importance of a holistic approach to metabolic engineering, addressing both the enhancement of desired pathways and the suppression of competing ones.
Enzymatic Assays and Mechanistic Studies
Enzymatic assays and mechanistic studies are critical for understanding the biochemical properties of enzymes involved in UDP-glucose metabolism, such as UDP-glucose dehydrogenase (UGDH). These studies provide insights into reaction mechanisms, substrate specificities, and potential targets for inhibitor design.
Enzymatic assays for enzymes like UGDH typically involve monitoring the production of co-products, such as NADH, spectrophotometrically. For UGDH, this is commonly done by measuring the absorbance increase at 340 nm, corresponding to NADH formation nih.gov. Kinetic studies are performed using purified enzyme preparations under controlled buffer conditions (e.g., 50 mM potassium phosphate (B84403), pH 7.5) to determine kinetic parameters nih.gov. Researchers also synthesize UDP-glucose analogues to serve as inhibitors or mechanistic probes. For example, UDP-7-deoxy-R-D-gluco-hept-6-ulopyranose was identified as a competitive inhibitor of S. pyogenes UGDH with a KI value of 6.7 µM ualberta.ca. Assays for related enzymes, such as UDP-N-acetylglucosamine transferase (OGT), have also been developed, utilizing the enzyme's affinity for its substrate to quantify UDP-GlcNAc biorxiv.org. Conventional methods for enzymes like UDP-glucose: glycoprotein (B1211001) glucosyltransferase 1 (UGGT1) often rely on various glycoproteins as substrates, though these can present challenges due to substrate heterogeneity jst.go.jp.
Mechanistic studies aim to elucidate the step-by-step process by which enzymes catalyze their reactions. The catalytic mechanism of UDP-glucose dehydrogenase (UGDH) has been extensively investigated, revealing a complex, four-electron oxidation of UDP-glucose to UDP-glucuronic acid nih.govresearchgate.net. Current models suggest the involvement of intermediate thiohemiacetal and thioester species, with a conserved cysteine residue playing a crucial role in covalent catalysis nih.govualberta.caresearchgate.net. Studies using UDP-glucose analogues help to probe specific steps in the catalytic cycle, such as the stereochemistry of hydride transfer during the initial oxidation step ualberta.ca. These investigations are vital for a comprehensive understanding of enzyme function and for the rational design of enzyme inhibitors or engineering strategies.
Table of Compounds Mentioned:
ATP (Adenosine 5'-Triphosphate)
Fructose-6-phosphate (Fru-6-P)
GDP-fucose
GDP-mannose
GlcNAc (N-acetyl-D-glucosamine)
GlcA (Glucuronic acid)
GlcN-1-P (Glucosamine-1-phosphate)
GlcN-6-P (Glucosamine-6-phosphate)
Glucose
Glucose-1-phosphate (G1P)
Glucose-6-phosphate (G6P)
GTP
Glycerol
Mannose
Mannose-1-phosphate
NAD+
NADH
NADPH
Oligosaccharides
Polysaccharides
Trehalose-6-phosphate
UDP-D-glucose (UDP-glucose, UDP-Glc)
UDP-galactose (UDP-Gal)
UDP-GlcNAc (UDP-N-acetylglucosamine)
UDP-GlcUA (UDP-glucuronic acid)
UDP-N-acetylgalactosamine
UTP
Pathophysiological and Biotechnological Implications Mechanistic Focus
Role in Microbial Pathogenesis and Virulence Factors
UDP-D-glucose is a critical precursor molecule for the biosynthesis of various virulence factors in many pathogenic bacteria. csic.esasm.org Its central role makes the enzymes involved in its synthesis, particularly UDP-glucose pyrophosphorylase (UGP), attractive targets for the development of new antimicrobial agents. csic.esnih.gov
In prokaryotes, this compound is integral to the synthesis of components of the bacterial envelope, such as the lipopolysaccharide (LPS) in Gram-negative bacteria and capsular polysaccharides in both Gram-negative and Gram-positive bacteria. csic.esresearchgate.net These surface structures are often essential for virulence, aiding in immune evasion and host colonization. For instance, in Klebsiella pneumoniae, strains lacking a functional UGP exhibit altered capsular polysaccharide and LPS structures, rendering them avirulent. nih.gov Similarly, in Streptococcus pneumoniae, this compound is a precursor for UDP-glucuronic acid, which is incorporated into the capsular polysaccharide, a key virulence factor. csic.es
The enzyme UDP-glucose dehydrogenase (Ugd) converts this compound to UDP-glucuronic acid, a necessary precursor for many bacterial surface glycans. nih.gov In Escherichia coli, this pathway is crucial for the production of colanic acid, an exopolysaccharide, and for the formation of group 1 capsular polysaccharides, which act as virulence determinants. nih.gov
Mutations in the galU gene, which encodes UGP, have been shown to reduce the virulence of several bacterial pathogens, including Pseudomonas aeruginosa and Mesophilic Aeromonas. asm.org This underscores the importance of this compound in bacterial pathogenesis.
Table 1: Role of this compound in Microbial Virulence
| Bacterial Component/Process | Role of this compound | Example Pathogen(s) | Reference(s) |
| Lipopolysaccharide (LPS) | Precursor for the O-antigen and core oligosaccharide. | Escherichia coli, Klebsiella pneumoniae, Mesophilic Aeromonas | csic.esnih.gov |
| Capsular Polysaccharide | Precursor for sugar components of the capsule. | Streptococcus pneumoniae, Klebsiella pneumoniae | csic.esnih.gov |
| Biofilm Exopolysaccharides | Utilized for the synthesis of the biofilm matrix. | General (various bacterial species) | asm.org |
| Colanic Acid | Precursor for this exopolysaccharide. | Escherichia coli K-12 | nih.gov |
Contributions to Cancer Metabolism (e.g., Glycogen (B147801) Storage, Glycosylation)
In cancer cells, metabolic reprogramming is a key hallmark, and this compound metabolism plays a significant role in this adaptation. nih.gov The enzyme UDP-glucose pyrophosphorylase 2 (UGP2) is the primary enzyme responsible for the synthesis of this compound in mammalian cells and is found to be upregulated in several cancers, including pancreatic ductal adenocarcinoma (PDAC), where its high expression correlates with a poorer prognosis. tandfonline.combiorxiv.org
This compound serves as a crucial substrate for two major metabolic pathways that support cancer cell survival and proliferation: glycogen synthesis and protein glycosylation. ucdavis.edu
Glycogen Storage: Glycogen, a branched polymer of glucose, acts as an energy reserve that cancer cells can utilize during periods of nutrient deprivation or hypoxia. nih.govbiorxiv.org this compound is the direct precursor for glycogen synthesis, a reaction catalyzed by glycogen synthase. nih.govtandfonline.com In pancreatic cancer cells, UGP2 positively regulates glycogen levels, and the depletion of UGP2 leads to decreased cell viability, particularly under low-glucose conditions. tandfonline.combiorxiv.orgucdavis.edu
Glycosylation: this compound is a precursor for various nucleotide sugars that are essential for the glycosylation of proteins and lipids. tandfonline.com N-glycosylation is a critical post-translational modification that affects the function of many proteins involved in cell growth and signaling. Loss of UGP2 in cancer cells leads to defects in N-glycosylation of key receptors, such as the epidermal growth factor receptor (EGFR), which is important for cell growth. biorxiv.org
Table 2: Impact of UGP2 and this compound on Cancer Cell Metabolism
| Metabolic Process | Role of this compound | Consequence of UGP2 Activity in Cancer | Example Cancer Type | Reference(s) |
| Glycogen Synthesis | Direct precursor for glycogen synthase. | Increased energy storage, enhanced survival under nutrient stress. | Pancreatic Ductal Adenocarcinoma (PDAC) | tandfonline.combiorxiv.orgucdavis.edu |
| Protein N-glycosylation | Precursor for nucleotide sugars used in glycosylation. | Proper folding and function of growth-promoting proteins (e.g., EGFR). | Pancreatic Ductal Adenocarcinoma (PDAC) | biorxiv.orgucdavis.edu |
| Glycosphingolipid Synthesis | Substrate for glucosylceramide production. | Altered cell signaling and membrane composition. | General | tandfonline.com |
Research on Genetic Disorders Affecting this compound Metabolism
Genetic defects in the enzymes responsible for this compound metabolism can lead to severe human diseases. Mutations in genes such as UGP2 and UGDH have been identified as the cause of rare developmental and epileptic encephalopathies. genecards.orggenecards.org
Mutations in the UGP2 gene, which encodes UDP-glucose pyrophosphorylase 2, have been linked to developmental and epileptic encephalopathy 83. genecards.org Given that UGP2 is the sole enzyme known to catalyze the formation of this compound from glucose-1-phosphate in humans, its deficiency can profoundly impact glycoconjugate biosynthesis and galactose metabolism. researchgate.net
Similarly, mutations in the UGDH gene, which encodes UDP-glucose 6-dehydrogenase, are associated with developmental and epileptic encephalopathy 84. genecards.org This enzyme catalyzes the conversion of this compound to UDP-glucuronic acid, a crucial precursor for the synthesis of glycosaminoglycans (GAGs) like hyaluronan, chondroitin (B13769445) sulfate, and heparan sulfate. genecards.orgfrontiersin.org These GAGs are vital components of the extracellular matrix and are essential for proper neuronal migration, differentiation, and connectivity during brain development. frontiersin.org Defects in UGDH can disrupt GAG synthesis, leading to neurological abnormalities. frontiersin.org
Table 3: Genetic Disorders of this compound Metabolism
| Gene | Encoded Enzyme | Associated Disorder | Pathophysiological Mechanism | Reference(s) |
| UGP2 | UDP-glucose pyrophosphorylase 2 | Developmental and Epileptic Encephalopathy 83 | Impaired synthesis of this compound, affecting glycosylation and galactose metabolism. | genecards.orgresearchgate.net |
| UGDH | UDP-glucose 6-dehydrogenase | Developmental and Epileptic Encephalopathy 84 | Defective conversion of this compound to UDP-glucuronic acid, leading to impaired glycosaminoglycan synthesis. | genecards.orgfrontiersin.org |
Biotechnological Applications in Glycosylation and Glycoconjugate Synthesis
This compound is a valuable resource in biotechnology, primarily serving as an activated sugar donor for glycosylation reactions. researchgate.netresearchgate.net These reactions are catalyzed by glycosyltransferases (GTs), enzymes that attach sugar moieties to a wide range of acceptor molecules, including small molecules, peptides, and natural products. mdpi.com This process, known as glycosylation, can improve the solubility, stability, and biological activity of compounds, making it a powerful tool for drug development and the synthesis of high-value chemicals. mdpi.com
Leloir glycosyltransferases, which utilize nucleotide-sugar conjugates like this compound, are widely used for the synthesis of glycoconjugates due to their high specificity and efficiency. mdpi.com However, the high cost of this compound can be a limiting factor for large-scale industrial applications. researchgate.net
These biotechnological approaches have been successfully applied to produce a variety of glycosylated natural products, including flavonoids, terpenoids, and steviol (B1681142) glycosides. researchgate.netacs.orgfrontiersin.org
Q & A
Q. What are the primary roles of UDP-D-glucose in metabolic and biosynthetic pathways, and how can researchers experimentally validate these roles?
this compound serves as a critical substrate for synthesizing oligo-/polysaccharides (e.g., starch, cellulose), glycoproteins, and secondary metabolites. To validate its roles:
- Pathway mapping : Use isotopic labeling (e.g., ¹⁴C-UDP-D-glucose) to trace incorporation into products like glycogen .
- Enzyme assays : Measure activity of UDP-glucose 6-dehydrogenase in converting this compound to UDP-D-glucuronate via spectrophotometric NADH detection .
- Knockout models : Silence genes encoding this compound-dependent enzymes (e.g., cellulose synthase) and assess phenotypic/ metabolic disruptions .
Relevant studies :
Q. What methodologies are recommended for quantifying this compound in biological samples?
Key approaches include:
- Enzymatic assays : Couple this compound with NAD+-dependent dehydrogenases (e.g., UDP-glucose dehydrogenase) and quantify NADH production via absorbance at 340 nm .
- HPLC-MS : Separate this compound using reverse-phase chromatography paired with mass spectrometry for high specificity .
- Radiometric assays : Use ³H- or ¹⁴C-labeled this compound and measure incorporation into reaction products via scintillation counting .
Relevant studies :
Advanced Research Questions
Q. How do subcellular localization patterns of this compound metabolic enzymes influence pathway regulation, and how can these be experimentally resolved?
- Prediction tools : Use software like TargetP or WoLF PSORT to predict localization (e.g., cytosolic vs. plastidial) of UDP-glucose 6-dehydrogenase .
- Subcellular fractionation : Isolate organelles (e.g., cytosol, Golgi) via differential centrifugation and assay enzyme activity in each fraction .
- Fluorescent tagging : Fuse this compound-dependent enzymes (e.g., UDP-rhamnose synthase) with GFP and visualize localization via confocal microscopy .
Relevant studies :
Q. How can researchers resolve contradictions in reported enzymatic activities of this compound-dependent enzymes across studies?
- Replicate conditions : Standardize assay parameters (pH, cofactors, temperature) to minimize variability .
- Structural analysis : Perform X-ray crystallography or cryo-EM to identify active-site residues and compare with kinetic data .
- Pathway context : Assess enzyme activity in vivo using metabolomics to account for substrate channeling or allosteric regulation .
Relevant studies :
Q. What experimental strategies are effective for characterizing isoform-specific functions of this compound 4-epimerases?
- Kinetic profiling : Compare , , and substrate specificity of isoforms using purified recombinant proteins .
- Gene silencing : Knock down individual isoforms (e.g., OsUGE1 in rice) via RNAi and analyze metabolic flux changes .
- Co-expression networks : Use transcriptomics to identify isoforms co-expressed with downstream pathways (e.g., galactose metabolism) .
Relevant studies :
Q. How can researchers reconstitute this compound-dependent pathways in vitro to study regulatory mechanisms?
- Purified systems : Combine this compound with recombinant enzymes (e.g., glycogen synthase) and monitor product formation via LC-MS .
- Cofactor optimization : Titrate Mg²⁺/ATP levels to mimic in vivo conditions for reactions like UDP-D-xylose synthesis .
- Compartmentalization : Use liposomes or microfluidic chambers to simulate subcellular environments .
Relevant studies :
Q. What approaches are used to study the epigenetic regulation of this compound biosynthesis genes?
- ChIP-seq : Identify transcription factors binding to promoters of genes like UDP-glucose pyrophosphorylase .
- DNA methylation analysis : Perform bisulfite sequencing to assess methylation status in mutants with altered this compound levels .
- CRISPR-dCas9 : Activate/repress gene expression in specific tissues and measure metabolite pools .
Relevant studies :
Q. How do this compound metabolic pathways vary across species, and how can cross-species comparisons be systematically conducted?
- Comparative genomics : Align this compound-dependent enzyme sequences (e.g., UDP-rhamnose synthase) from plants, bacteria, and mammals to identify conserved domains .
- Heterologous expression : Express Arabidopsis UDP-glucose 4-epimerase in yeast and compare activity to native isoforms .
- Phylogenetic profiling : Cluster species based on this compound pathway gene presence/absence to infer evolutionary divergence .
Relevant studies :
Methodological Resources
- Structural databases : Use PubChem (CID 86289481) for 3D structure visualization and docking studies .
- Pathway tools : MetaCyc (pathway: glycogen biosynthesis II) provides curated reaction data for hypothesis generation .
- Localization prediction : WoLF PSORT or TargetP for subcellular targeting hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
